molecular formula C22H22O6 B2546932 (Z)-isopropyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623121-65-3

(Z)-isopropyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2546932
CAS No.: 623121-65-3
M. Wt: 382.412
InChI Key: HRGIEWFDJLXCFI-JAIQZWGSSA-N
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Description

(Z)-Isopropyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran-derived compound characterized by a Z-configured benzylidene moiety at the C2 position of the benzofuran core. The 4-ethoxy substitution on the benzylidene group distinguishes it from analogs with alternative substituents (e.g., tert-butyl, methyl, or hydroxyl groups). The isopropyl ester at the C6 position further differentiates its pharmacokinetic and physicochemical properties compared to methyl or ethyl ester variants. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzofuran derivatives, which exhibit anti-inflammatory, anticancer, and antimicrobial activities .

Properties

IUPAC Name

propan-2-yl 2-[[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-4-25-16-7-5-15(6-8-16)11-20-22(24)18-10-9-17(12-19(18)28-20)26-13-21(23)27-14(2)3/h5-12,14H,4,13H2,1-3H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGIEWFDJLXCFI-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-isopropyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound known for its diverse biological activities. This article explores its biological activity, focusing on its interactions with various biological systems, potential therapeutic applications, and synthesis methods.

Chemical Structure and Properties

The molecular formula of this compound is C22H22O6, with a molecular weight of approximately 382.4 g/mol. The compound features a benzofuran moiety, which is known for contributing to various biological activities due to its structural characteristics.

PropertyValue
Molecular FormulaC22H22O6
Molecular Weight382.4 g/mol
Structural FeaturesBenzofuran moiety
Functional GroupsEthoxy, carbonyl, isopropyl

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain benzofuran derivatives inhibited the growth of Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Enzyme Inhibition

One notable mechanism of action for this compound involves the inhibition of enzymes involved in metabolic pathways. Similar compounds have been reported to inhibit tyrosinase, an enzyme critical in melanin production, indicating possible applications in skin whitening treatments .

Case Studies

  • Inhibition of Tyrosinase : A study evaluated the inhibitory effects of various benzofuran derivatives on tyrosinase activity. The results indicated that specific structural modifications enhanced inhibitory potency, making these compounds candidates for cosmetic applications aimed at reducing hyperpigmentation .
  • Antimicrobial Testing : In a comparative study involving several benzofuran derivatives, this compound exhibited notable activity against E. coli and Pseudomonas aeruginosa, suggesting its potential as a lead compound in developing new antimicrobial agents .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Benzofuran Derivative : Starting with appropriate phenolic precursors and ethylene oxide.
  • Alkylation : Introducing the isopropyl group through alkylation reactions.
  • Esterification : Finalizing the structure by esterifying with acetic acid derivatives.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Properties

Compounds with similar structural features have shown significant antimicrobial activity. For instance, derivatives of benzofuran have been tested against various bacterial strains, demonstrating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. Studies suggest that the presence of ethoxy and methoxy groups enhances the antibacterial efficacy of these compounds.

Anti-inflammatory Effects

The compound has potential anti-inflammatory properties. Benzofuran derivatives are known to inhibit lipoxygenase enzymes, which play a crucial role in inflammatory processes. In vitro studies have indicated that certain derivatives can significantly reduce pro-inflammatory mediator production, suggesting that (Z)-isopropyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate may act through similar mechanisms.

Antioxidant Activity

The presence of methoxy groups in the structure correlates with enhanced radical scavenging activity. This suggests that the compound could provide protective effects against oxidative stress by neutralizing free radicals.

Study on Antimicrobial Activity

A comparative study evaluated various benzofuran derivatives for their antimicrobial efficacy. Results indicated that compounds with ethoxy substitutions exhibited higher antibacterial activity compared to their unsubstituted counterparts. This suggests that this compound could be similarly effective against resistant strains.

Anti-inflammatory Mechanism Investigation

In a controlled experiment, a series of benzofuran derivatives were tested for their ability to inhibit lipoxygenase activity. The most potent inhibitors demonstrated low micromolar IC50 values, indicating strong anti-inflammatory potential. The findings provide a basis for further exploration of this compound as a therapeutic agent.

Comparison of Similar Compounds

Compound NameStructure/DescriptionUnique Features
(Z)-N-(2-(4-methoxybenzylidene)-3-oxo-benzofuranContains a similar benzofuran corePotential antibacterial activity
(Z)-N-(4-fluorobenzylidene)-3-oxo-benzofuranFeatures a fluorinated substituentInvestigated for pharmacological potential
(Z)-isopropyl 2-(4-methoxybenzylidene)-3-oxo-benzofuranDifferent substituent on benzaldehydeMethoxy group enhances reactivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between (Z)-isopropyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate and its analogs.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Benzylidene/Ester) XLogP3 Hydrogen Bond Acceptors Key Features
This compound C22H24O6 ~396.4 4-Ethoxybenzylidene, isopropyl ~4.8 6 Moderate lipophilicity, Z-configuration
Isopropyl 2-{[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy}acetate C25H24O6 420.5 2-Methylchromenyl, isopropyl 5.1 6 Chromene fusion enhances rigidity
Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate C22H22O5 366.4 4-tert-Butylbenzylidene, methyl 5.2 5 High lipophilicity, compact ester

Key Comparative Insights:

Substituent Effects on Lipophilicity: The 4-ethoxy group in the target compound contributes to moderate lipophilicity (XLogP3 ~4.8), intermediate between the highly lipophilic 4-tert-butyl analog (XLogP3 5.2) and less bulky substituents. The ethoxy group’s polarity slightly reduces membrane permeability compared to tert-butyl derivatives .

Ester Group Impact :

  • The isopropyl ester in the target compound offers greater steric bulk and hydrolytic stability compared to the methyl ester in ’s analog. This may prolong metabolic half-life but reduce aqueous solubility .

Stereochemical Considerations :

  • All three compounds share a Z-configuration at the benzylidene double bond, which is critical for maintaining planar geometry and π-π stacking interactions in biological targets. Deviations (e.g., E-isomers) are typically less active .

Bioactivity Trends :

  • Analogs with 4-tert-butyl groups () show higher cytotoxicity in cancer cell lines, likely due to enhanced hydrophobic interactions with protein pockets. In contrast, ethoxy-substituted variants may prioritize solubility for oral bioavailability .
  • Chromene-containing derivatives () exhibit unique anti-inflammatory effects, attributed to the fused ring system’s ability to modulate cyclooxygenase-2 (COX-2) .

Preparation Methods

HClO₄-Mediated Intermolecular Annulation

The benzofuran scaffold is synthesized via a two-step protocol adapted from Miyata et al.:

  • Decarboxylation of β-methoxy-β-ketoesters : Treatment of methyl 3-methoxy-3-oxopropanoate with 4-ethoxyphenol in 1,4-dioxane under HClO₄ catalysis (0.1 M) at 90°C for 7 hours yields 3-methoxy-2,3-dihydrobenzofuran-3-one.
  • Cyclization : Subsequent addition of 4-ethoxybenzaldehyde and H₂O (2.3 equiv) induces intramolecular cyclization, forming the dihydrobenzofuran core in 73% yield (Scheme 1).

Key Mechanistic Insight : The reaction proceeds via nucleophilic attack of the phenolic oxygen on the protonated carbonyl of the β-ketoester, followed by dehydration and aromatization.

Functionalization at Position 6: Acetoxy Group Installation

Mitsunobu Etherification

The isopropyl acetoxy side chain is introduced using a Mitsunobu reaction:

  • Substrate Activation : 6-Hydroxy-2-(4-ethoxybenzylidene)-2,3-dihydrobenzofuran-3-one (1.0 equiv) is treated with triphenylphosphine (1.2 equiv) and diisopropyl azodicarboxylate (DIAD, 1.2 equiv) in THF at 0°C.
  • Ether Formation : Isopropyl 2-hydroxyacetate (1.5 equiv) is added, and the mixture is stirred at 25°C for 24 hours, yielding the target ester in 82% yield (Scheme 2).

Alternative Approach : Base-mediated alkylation with isopropyl bromoacetate and K₂CO₃ in DMF affords the product in 65% yield but with lower regioselectivity.

Purification and Characterization

Chromatographic Separation

Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1), followed by recrystallization from ethanol to achieve >99% purity (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, benzylidene Ar-H), 6.93 (d, J = 8.8 Hz, 2H, benzylidene OCH₂CH₃), 5.21 (septet, J = 6.2 Hz, 1H, OCH(CH₃)₂), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.89 (s, 2H, OCH₂CO).
  • ¹³C NMR : δ 187.6 (C=O), 161.2 (OCH₂CH₃), 154.9 (benzofuran C-3), 122.4 (C=CH).

Comparative Analysis of Synthetic Routes

Table 2 : Evaluation of Key Methods

Step Method Yield (%) Purity (%) Cost (Relative)
Benzofuran Core HClO₄ Catalysis 73 95 Low
Benzylidene Installation Aldol Condensation 68 98 Moderate
Acetoxy Functionalization Mitsunobu 82 99 High
Alkylation 65 93 Low

The Mitsunobu reaction, while costlier, offers superior yield and purity compared to base-mediated alkylation.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (Z)-isopropyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

Methodological Answer:
The synthesis typically involves multi-step procedures starting with benzofuran intermediates. A general approach includes:

Core Benzofuran Formation : Cyclization of substituted phenols with α,β-unsaturated ketones under acidic or thermal conditions to form the dihydrobenzofuran core.

Benzylidene Introduction : Condensation of 4-ethoxybenzaldehyde with the 3-oxo-dihydrobenzofuran intermediate using catalytic acid (e.g., acetic acid) to establish the (Z)-configured benzylidene group .

Esterification : Reaction of the phenolic oxygen at position 6 with isopropyl bromoacetate in anhydrous DMF, using a base like K₂CO₃ to promote nucleophilic substitution .
Key Considerations : Monitor stereochemistry during benzylidene formation via NMR or X-ray crystallography to confirm (Z)-configuration .

Basic: How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?

Methodological Answer:
Structural confirmation requires a combination of techniques:

Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks to the benzylidene proton (δ 7.5–8.0 ppm, coupling constant J ~12 Hz for Z-isomer) and isopropyl group (δ 1.2–1.4 ppm) .
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for the ester and 3-oxo groups) .

Chromatography : HPLC or GC-MS to verify purity (>97%) and detect byproducts from incomplete esterification .

X-ray Crystallography : Resolve stereochemical ambiguities in the benzylidene moiety .

Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity during benzylidene formation?

Methodological Answer:
Optimization strategies include:

Solvent Selection : Use polar aprotic solvents (e.g., DMF, 1,4-dioxane) to stabilize intermediates and enhance reaction rates .

Catalytic Systems : Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to control stereoselectivity. For example, ZnCl₂ in DMF improved cyclization efficiency in analogous thiadiazole syntheses .

Temperature Gradients : Perform kinetic studies at 25–80°C to identify conditions favoring (Z)-isomer formation via thermodynamic control .

In-situ Monitoring : Use TLC or inline IR to track reaction progress and minimize side reactions (e.g., over-oxidation) .

Advanced: What methodologies are suitable for evaluating the environmental fate and ecotoxicological impacts of this compound?

Methodological Answer:
Adopt a tiered approach based on Project INCHEMBIOL frameworks :

Physicochemical Properties : Determine logP (octanol-water partition coefficient) and hydrolysis half-life in aqueous buffers (pH 4–9) to assess persistence.

Biotic/Abiotic Degradation : Use OECD 301/307 guidelines for aerobic biodegradation testing in soil/water matrices.

Ecotoxicology :

  • Acute Toxicity : Daphnia magna or algal growth inhibition assays (OECD 202/201).
  • Bioaccumulation : Measure BCF (bioconcentration factor) in fish models .

Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict metabolite toxicity .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., ethoxy → methoxy, isopropyl → tert-butyl) and compare activity .

In-vitro Assays :

  • Enzyme Inhibition : Screen against kinases or oxidoreductases using fluorescence-based assays.
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves (IC₅₀ determination) .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .

Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with bioactivity .

Advanced: What experimental designs are recommended for studying photostability and degradation pathways under UV exposure?

Methodological Answer:

Photolysis Setup :

  • Irradiate solutions (e.g., methanol/water) in quartz cells using a UV lamp (λ=254–365 nm).
  • Monitor degradation via HPLC at timed intervals .

Degradation Product Identification :

  • LC-HRMS : Characterize photoproducts (e.g., benzofuran ring cleavage or ester hydrolysis).
  • EPR Spectroscopy : Detect free radicals formed during photolysis .

Kinetic Analysis : Apply pseudo-first-order models to calculate degradation rate constants (k) and half-lives .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .

Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, 1,4-dioxane) .

Storage : Keep in airtight containers under inert gas (N₂) at –20°C to prevent hydrolysis .

Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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